![molecular formula C17H14ClN5O2S B2697856 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286700-08-0](/img/structure/B2697856.png)
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by NMR, IR, and elemental analysis . The core structure includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Scientific Research Applications
Antiviral Activity
The compound has potential antiviral activity . It’s synthesized from 4-chlorobenzoic acid and has shown certain anti-tobacco mosaic virus activity .
Antifungal and Herbicidal Properties
Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which this compound is a part of, have displayed anticonvulsant properties .
Antibacterial Properties
1,3,4-thiadiazoles have also shown antibacterial properties .
Antitumor and Cytotoxic Activity
Thiazoles, which this compound is a part of, are found in many potent biologically active compounds, such as antineoplastic drugs . They have shown antitumor and cytotoxic activity .
Suzuki–Miyaura Coupling
The compound may be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mechanism of Action
properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-13-5-2-1-4-11(13)9-21-14(24)8-12-10-26-17(22-12)23-16(25)15-19-6-3-7-20-15/h1-7,10H,8-9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNIPJHVAPKCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.